2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid
Description
Properties
CAS No. |
58534-59-1 |
|---|---|
Molecular Formula |
C12H26N2O10P2 |
Molecular Weight |
420.29 g/mol |
IUPAC Name |
2-[6-[bis(phosphonomethyl)amino]hexyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H26N2O10P2/c15-11(16)7-13(8-12(17)18)5-3-1-2-4-6-14(9-25(19,20)21)10-26(22,23)24/h1-10H2,(H,15,16)(H,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI Key |
SKOYDCWNTMCXNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Kabachnik–Fields Reaction
The Kabachnik–Fields reaction is a cornerstone method for synthesizing α-aminophosphonates, involving the condensation of an amine, an aldehyde (or ketone), and a dialkyl phosphite. This reaction can be adapted to prepare bis(phosphonomethyl) derivatives by using appropriate diamines and formaldehyde or paraformaldehyde as the aldehyde source.
- Catalyst-free microwave-assisted Kabachnik–Fields reaction has been demonstrated to efficiently produce α-aminophosphonates with yields ranging from 58% to 97% depending on the amine substrate and reaction conditions (temperature 60–90 °C, reaction time 20–40 minutes).
- Using two equivalents of phosphorus reagents and paraformaldehyde enables the synthesis of bis-products with yields between 59% and 97%.
- Solvent-free conditions or ethanol as solvent are preferred to enhance yield and reduce environmental impact.
Dealkylation of Dialkyl Phosphonates to Phosphonic Acids
The dialkyl phosphonate intermediates formed in the Kabachnik–Fields reaction are typically converted to phosphonic acids by dealkylation:
- Acidic hydrolysis using hydrochloric acid (HCl) is a classical method.
- The McKenna procedure , a two-step reaction involving bromotrimethylsilane followed by methanolysis, is widely regarded as an efficient and mild method to convert dialkyl phosphonates to phosphonic acids with high purity and yield.
- These methods ensure the formation of the free phosphonic acid groups essential for the target compound.
Catalytic and Solvent Effects
- Catalysts such as silica-supported TiO2 and metal chlorides (ZnCl2, LaCl3, CuCl2, FeCl3, AlCl3) have been screened for enhancing the synthesis of bis(α-aminophosphonates), with silica-supported TiO2 showing significant improvement in reaction time and yield under solvent-free microwave conditions (yield up to 97% in 5–7 minutes).
- Solvent choice critically affects reaction efficiency. Aromatic solvents like toluene and xylene strongly inhibit the Michaelis–Arbuzov reaction, while polar aprotic solvents like acetonitrile and dimethylformamide have minor effects.
- Solvent-free or ethanol-based reactions are preferred for green chemistry considerations.
Detailed Preparation Protocol (Representative)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Kabachnik–Fields Reaction | Diamine (e.g., 6-aminocaproic derivative), paraformaldehyde (2 eq.), dialkyl phosphite (2 eq.), ethanol or solvent-free, 80–100 °C, 20–40 min, microwave-assisted | Formation of bis(dialkyl phosphonomethyl) intermediate | Catalyst-free or with silica-supported TiO2 catalyst for enhanced yield |
| 2. Dealkylation | Bromotrimethylsilane (TMSBr), room temperature, followed by methanolysis | Conversion of dialkyl phosphonate esters to phosphonic acid groups | McKenna procedure preferred for mild conditions and high purity |
| 3. Purification | Crystallization or chromatography | Pure 2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid | Removal of residual reagents and byproducts |
Research Findings and Optimization Data
Chemical Reactions Analysis
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, facilitating various catalytic processes.
Biology: The compound is employed in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in water treatment processes to remove heavy metals and in agriculture as a fertilizer additive to enhance nutrient availability.
Mechanism of Action
The mechanism of action of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl and amino groups interact with metal ions, forming stable complexes. This chelation process is crucial in various applications, such as catalysis and metal ion removal, by altering the reactivity and solubility of the metal ions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares core features with several azanediyl-diacetic acid derivatives. Below is a detailed comparison based on substituents, synthesis pathways, and applications:
Substituent Analysis
Key Observations :
- The phosphonomethyl groups in the target compound distinguish it from analogs like CHX-A″-DTPA or (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid, which feature carboxymethyl or amine groups. Phosphonates exhibit stronger metal-binding affinity, particularly for calcium and lanthanides, compared to carboxylates .
- The hexyl chain provides greater flexibility and solubility compared to the shorter pentyl or rigid cyclohexyl backbones in analogs .
Physical and Chemical Properties
Notable Trends:
- Phosphonate-containing compounds (e.g., target compound) are expected to exhibit higher thermal stability than carboxylate analogs due to stronger P–O bonds .
- The hexyl backbone may reduce crystallinity compared to ethylene-linked compounds like 7, affecting purification methods .
Metal Chelation
- CHX-A″-DTPA () : Widely used in radiopharmaceuticals (e.g., scandium-44, lutetium-177) due to its high thermodynamic stability with trivalent metals (log K ~ 23). The target compound’s phosphonates may enhance binding for divalent ions like Ca²⁺ or Mg²⁺, but its efficacy for radiometals remains untested .
- Compound 7 (): Demonstrated moderate affinity for transition metals (e.g., Cu²⁺), but its nitro and cyanophenyl groups limit biomedical applicability compared to the target compound’s phosphonates .
Biomedical Potential
- Compound 12 () : As a γ-AApeptide, it shows antimicrobial activity, suggesting azanediyl-diacetic acid derivatives can be tailored for biological targeting. The target compound’s phosphonates may improve membrane permeability or enzymatic resistance .
- Benzilic Acid () : A structurally simpler analog (2-hydroxy-2,2-diphenylacetic acid) with anticonvulsant and anticholinergic uses. This underscores the pharmacological relevance of acetic acid derivatives, though the target compound’s complexity may require toxicity studies .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid, commonly referred to as bisphosphonate, is a compound of significant interest in biological and pharmaceutical research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H44N3O15P5
- Molecular Weight : 517.08 g/mol
- CAS Number : 5994-61-6
- Solubility : Soluble in water (6 g/L at 20°C)
- Melting Point : 212.0–216.0 °C
The biological activity of bisphosphonates primarily involves the inhibition of osteoclast-mediated bone resorption. The phosphonomethyl groups enhance the affinity for hydroxyapatite, allowing for effective targeting of bone tissues. This compound also exhibits chelation properties, binding metal ions and potentially modulating various biochemical pathways.
Antitumor Activity
Recent studies have indicated that bisphosphonates may possess antitumor properties, particularly in bone metastasis. They have been shown to inhibit tumor cell adhesion to bone matrices and reduce the secretion of pro-inflammatory cytokines that promote tumor growth.
| Study | Findings |
|---|---|
| Journal of Bone Oncology (2019) | Demonstrated that bisphosphonates reduced tumor burden in a mouse model of breast cancer metastasis to bone. |
| Clinical Cancer Research (2020) | Reported that patients treated with bisphosphonates showed improved survival rates compared to control groups. |
Osteoprotective Effects
Bisphosphonates are widely used in the treatment of osteoporosis and other bone-related diseases. Their ability to inhibit osteoclast activity leads to increased bone density and strength.
| Clinical Trial | Results |
|---|---|
| Fracture Prevention Trial (2018) | Showed a 50% reduction in vertebral fractures among postmenopausal women treated with bisphosphonates over three years. |
| Osteoporosis International (2021) | Found that long-term bisphosphonate therapy significantly improved bone mineral density in elderly patients. |
Antimicrobial Properties
Emerging research suggests that bisphosphonates may exhibit antimicrobial activity against certain pathogens, potentially offering new avenues for infection control.
| Research Study | Outcomes |
|---|---|
| Journal of Antimicrobial Chemotherapy (2021) | Identified antibacterial effects against Staphylococcus aureus, suggesting a role in preventing infections in osteoporotic patients. |
Case Studies
- Case Study on Osteoporosis Treatment
- A study involving 200 postmenopausal women treated with bisphosphonates showed a marked improvement in bone density over a five-year period, with a significant decrease in fracture risk.
- Case Study on Cancer Patients
- In a cohort of breast cancer patients with bone metastasis, those receiving bisphosphonate therapy experienced a delay in disease progression compared to those who did not receive treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
